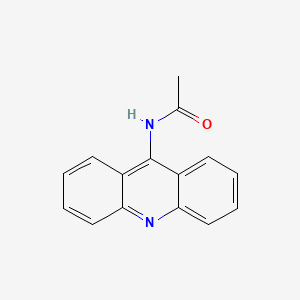
9-Acetamidoacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetamidoacridine is a chemical compound with the molecular formula C15H12N2O. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine, due to its unique structural and chemical properties .
Preparation Methods
The synthesis of 9-Acetamidoacridine typically involves the reaction of acetamide with acridine. One common method includes the use of sodium hydride in dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out in a vessel protected from air moisture. Sodium hydride is added to a solution of acetamide in anhydrous DMSO, followed by the addition of acridine and potassium hexacyanoferrate (III). The mixture is stirred at room temperature, then poured into cold water and acidified with dilute hydrochloric acid to precipitate the product .
Chemical Reactions Analysis
9-Acetamidoacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to the formation of reduced acridine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include sodium hydride, potassium hexacyanoferrate (III), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Acetamidoacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Biology: It serves as a fluorescent probe for studying biological processes due to its ability to intercalate into DNA.
Medicine: It has potential therapeutic applications, particularly in cancer research, where it is studied for its ability to intercalate into DNA and disrupt cellular processes.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The primary mechanism of action of 9-Acetamidoacridine involves DNA intercalation. This process allows the compound to insert itself between the base pairs of the DNA double helix, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
9-Acetamidoacridine is similar to other acridine derivatives, such as acriflavine and proflavine. These compounds share a common acridine core structure but differ in their functional groups. The unique acetamido group in this compound distinguishes it from other derivatives, providing it with specific chemical and biological properties. Other similar compounds include:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antiseptic.
9-Aminoacridine: Used as a fluorescent dye and mutagen
Properties
CAS No. |
23043-52-9 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-acridin-9-ylacetamide |
InChI |
InChI=1S/C15H12N2O/c1-10(18)16-15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3,(H,16,17,18) |
InChI Key |
QBRHXTCIXTXYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


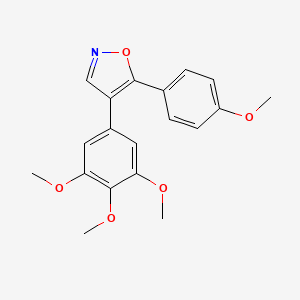
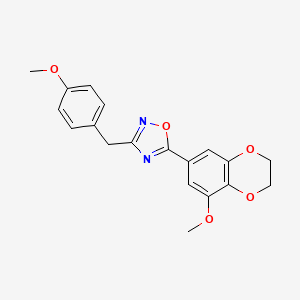
![7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol](/img/structure/B11054197.png)
![N-methyl-8-(morpholin-4-yl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B11054200.png)
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054202.png)
![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11054204.png)
![6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11054207.png)
![Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11054210.png)
![2-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11054215.png)
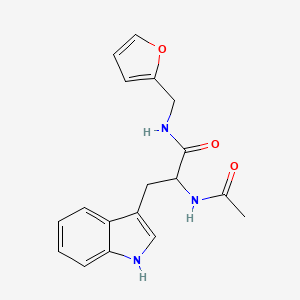
![Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11054224.png)
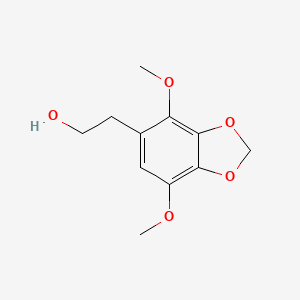
![N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11054247.png)
![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11054253.png)
